molecular formula C16H20O2 B14558909 1,3-Hexanedione, 5-methyl-1-phenyl-2-(2-propenyl)- CAS No. 61666-10-2

1,3-Hexanedione, 5-methyl-1-phenyl-2-(2-propenyl)-

Cat. No.: B14558909
CAS No.: 61666-10-2
M. Wt: 244.33 g/mol
InChI Key: ONAOQSVZGXALEQ-UHFFFAOYSA-N
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Description

1,3-Hexanedione, 5-methyl-1-phenyl-2-(2-propenyl)- is an organic compound with the molecular formula C16H20O2 It is a derivative of hexanedione, characterized by the presence of a phenyl group and a propenyl group attached to the hexanedione backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Hexanedione, 5-methyl-1-phenyl-2-(2-propenyl)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the aldol condensation of 5-methyl-1-phenyl-1,3-hexanedione with propenyl derivatives. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions using continuous flow reactors. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3-Hexanedione, 5-methyl-1-phenyl-2-(2-propenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The phenyl and propenyl groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

1,3-Hexanedione, 5-methyl-1-phenyl-2-(2-propenyl)- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Hexanedione, 5-methyl-1-phenyl-2-(2-propenyl)- involves its interaction with specific molecular targets and pathways. The compound can undergo keto-enol tautomerism, which allows it to participate in various chemical reactions. The presence of the phenyl and propenyl groups enhances its reactivity and ability to form stable intermediates. These properties make it a valuable compound in synthetic chemistry and drug development.

Comparison with Similar Compounds

Similar Compounds

    1,3-Hexanedione, 5-methyl-1-phenyl-: Similar structure but lacks the propenyl group.

    1-Phenyl-1,2-hexanedione: Similar structure but with different positioning of the carbonyl groups.

Uniqueness

1,3-Hexanedione, 5-methyl-1-phenyl-2-(2-propenyl)- is unique due to the presence of both phenyl and propenyl groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

61666-10-2

Molecular Formula

C16H20O2

Molecular Weight

244.33 g/mol

IUPAC Name

5-methyl-1-phenyl-2-prop-2-enylhexane-1,3-dione

InChI

InChI=1S/C16H20O2/c1-4-8-14(15(17)11-12(2)3)16(18)13-9-6-5-7-10-13/h4-7,9-10,12,14H,1,8,11H2,2-3H3

InChI Key

ONAOQSVZGXALEQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)C(CC=C)C(=O)C1=CC=CC=C1

Origin of Product

United States

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